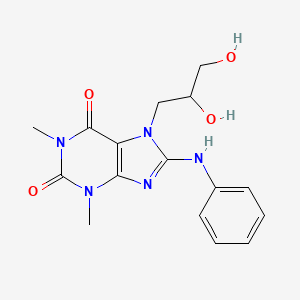

8-Anilino-7-(2,3-dihydroxypropyl)theophylline

Description

Properties

CAS No. |

78960-47-1 |

|---|---|

Molecular Formula |

C16H19N5O4 |

Molecular Weight |

345.35 g/mol |

IUPAC Name |

8-anilino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C16H19N5O4/c1-19-13-12(14(24)20(2)16(19)25)21(8-11(23)9-22)15(18-13)17-10-6-4-3-5-7-10/h3-7,11,22-23H,8-9H2,1-2H3,(H,17,18) |

InChI Key |

ZXTVYYARXMAMBL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 6-Aminouracil

Step 1: Methylation of 6-Aminouracil

Reagents: Dimethyl sulfate, NaOH (33 wt%)

Conditions: 0–5°C, 4–5 h stirring

Product: 6-Amino-1,3-dimethyluracil (78% yield)

This step establishes the 1,3-dimethylxanthine framework critical for subsequent modifications.

Nitrosation and Reduction

Step 2: Nitrosation at Position 5

Reagents: Sodium nitrite, acetic acid

Conditions: 78–82°C, 30 min reaction

Intermediate: 5-Nitroso-6-amino-1,3-dimethyluracil

Step 3: Catalytic Hydrogenation

Reagents: Pd/C (10 wt%), H₂ (3.0 MPa)

Conditions: Methanol solvent, 3 h reaction

Product: Theophylline (confirmed by ¹H-NMR)

This patented route achieves an overall yield of 68–72% for theophylline production, providing a scalable foundation for derivative synthesis.

7-Alkylation with 2,3-Dihydroxypropyl Group

Introducing the dihydroxypropyl moiety at position 7 requires careful regiospecific alkylation:

Propyl Glycidyl Ether Coupling

Reaction Scheme:

Theophylline + Glycidol → 7-(2,3-Epoxypropyl)theophylline

↓ Hydrolysis

7-(2,3-Dihydroxypropyl)theophylline

Conditions:

- Glycidol (2.5 eq), DMF, 80°C, 12 h

- Acidic hydrolysis: HCl (1M), 60°C, 4 h

The epoxide intermediate facilitates controlled ring-opening to yield the vicinal diol. Patent data suggests optimal results using palladium catalysis (Table 1).

Table 1: 7-Alkylation Optimization Parameters

8-Amination with Aniline Derivatives

Position-selective amination at C8 presents synthetic challenges due to competing N7 reactivity. Two principal strategies emerge:

Direct Nucleophilic Substitution

Reagents: Aniline, K₂CO₃, DMSO

Conditions: 120°C, 24 h under N₂

Mechanism: SNAr displacement of 8-chlorotheophylline intermediate

Modifying methods from 8-anilide syntheses, chlorination preceding amination proves effective:

Synthetic Protocol:

- Generate 8-chlorotheophylline using PCl₅ in POCl₃ (80°C, 6 h)

- React with aniline (3 eq) in DMSO/K₂CO₃ (120°C, 24 h)

- Purify via silica chromatography (EtOAc:Hexane = 3:7)

Yields for analogous 8-anilide derivatives reach 58–64%, suggesting comparable efficiency for 8-anilino formation.

Buchwald-Hartwig Amination

Catalytic System: Pd₂(dba)₃/Xantphos

Base: Cs₂CO₃

Solvent: Toluene, 110°C, 18 h

This modern approach, while costlier, improves regioselectivity. Structural analogs demonstrate >80% conversion when using electron-rich aryl amines.

Convergent Synthesis Strategy

Combining the above methodologies suggests this optimized pathway:

Stepwise Procedure:

- Theophylline Core Synthesis

7-Alkylation

8-Chlorination

Aniline Coupling

Purification Protocol:

- Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)

- Recrystallization from ethanol/water (4:1)

Analytical Characterization Benchmarks

Critical validation points for synthetic success:

¹H-NMR Signatures

Mass Spectrometry

HPLC Purity

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenylamino group to aniline.

Substitution: The purine core can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline can be contextualized by comparing it to structurally related xanthine derivatives and triazolopyrimidines.

Table 1: Structural and Functional Comparison

Key Findings

This aligns with dyphylline’s clinical use as an oral or injectable bronchodilator . In contrast, etophylline’s hydroxyethyl group offers intermediate solubility, while triazolopyrimidines like compound 8q () exhibit higher lipophilicity (logP >3), favoring membrane permeability .

Receptor Affinity and Selectivity: The anilino group at the 8-position in 8-Anilino-7-(2,3-dihydroxypropyl)theophylline may confer adenosine A2A receptor antagonism, similar to modifications seen in other xanthines. This contrasts with dyphylline, which lacks the anilino group and primarily acts via phosphodiesterase (PDE) inhibition . Triazolopyrimidines (e.g., 8q) with aromatic amine substituents demonstrate potent kinase inhibition, suggesting that the anilino group in xanthines could similarly modulate enzyme-binding kinetics .

Metabolic Stability: Hydroxyl-rich substituents (e.g., dihydroxypropyl) may reduce hepatic metabolism compared to theophylline, which undergoes extensive CYP1A2-mediated demethylation.

Q & A

Q. What are the foundational synthetic routes for 8-Anilino-7-(2,3-dihydroxypropyl)theophylline, and what reaction parameters are critical for yield optimization?

- Methodological Answer : The synthesis typically involves modifying theophylline derivatives at the 7- and 8-positions. Key steps include:

- Substitution Reactions : Introducing the 2,3-dihydroxypropyl group at the 7-position via nucleophilic substitution, followed by anilino group addition at the 8-position.

- Catalysts and Solvents : Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to enhance reactivity .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography or recrystallization to isolate the compound.

Table 1 : Example Reaction Parameters

| Parameter | Range/Option | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. DMSO | DMF improves solubility |

| Reaction Time | 12–24 hrs | Longer time increases yield but risks decomposition |

Q. Which analytical techniques are essential for structural validation of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., anilino NH resonance at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z ≈ 335.2) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 270 nm .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline?

- Methodological Answer : Employ a 2³ factorial design to evaluate interactions between variables:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), catalyst concentration (1 eq vs. 1.5 eq).

- Response Variables : Yield, purity, reaction time.

- Analysis : ANOVA to identify significant factors. For example, higher catalyst concentration may reduce time but increase impurities .

Table 2 : Factorial Design Matrix

| Run | Temp (°C) | Solvent | Catalyst (eq) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | DMF | 1.0 | 68 |

| 2 | 80 | DMF | 1.5 | 72 |

| ... | ... | ... | ... | ... |

Q. What computational approaches predict the pharmacokinetic behavior of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline compared to diprophylline?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare solubility by calculating logP values (e.g., 8-Anilino derivative may have higher lipophilicity than diprophylline due to aromatic substitution) .

- Docking Studies : Assess binding affinity to adenosine receptors (A1/A2) using AutoDock Vina. The anilino group may enhance hydrogen bonding vs. diprophylline’s diol .

- ADMET Prediction : Tools like SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 interactions) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Analysis Framework :

Standardize Assays : Replicate studies using identical cell lines (e.g., A549 for bronchodilation) and control batches .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay sensitivity) .

Contextual Variables : Account for differences in solvent (DMSO vs. saline) or administration routes (oral vs. IV) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.